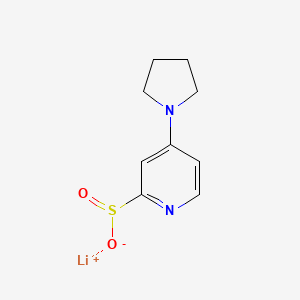
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate, also known as LiPS, is a lithium salt that has been used in scientific research for a variety of purposes. This compound has been found to have a number of interesting properties, including its ability to act as a reducing agent, its potential as an anti-inflammatory agent, and its ability to interact with biological systems in unique ways. In
作用机制
The mechanism of action of Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate is not fully understood, but it is believed to involve its ability to interact with biological systems in unique ways. Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has been found to modulate the activity of various enzymes and receptors, and it may also act as a scavenger of reactive oxygen species.
Biochemical and Physiological Effects:
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has been found to have a number of biochemical and physiological effects, including its ability to reduce inflammation, modulate the immune system, and act as an antioxidant. Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has also been found to have neuroprotective effects, and it may have potential as a treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate in lab experiments is its ability to act as a reducing agent, which can be useful in a variety of organic chemistry reactions. Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate is also relatively easy to synthesize and purify, making it a convenient compound to work with. One limitation of using Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are a number of future directions for research on Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate, including its potential use as a treatment for neurodegenerative diseases, its role in modulating the immune system, and its potential use in lithium-ion batteries. Further studies are also needed to fully understand the mechanism of action of Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate and to identify any potential side effects or limitations of its use.
合成方法
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate can be synthesized using a variety of methods, including the reaction of pyrrolidine with pyridine-2-sulfonyl chloride in the presence of lithium hydroxide. Another method involves the reaction of pyrrolidine with pyridine-2-sulfonic acid in the presence of lithium hydroxide. The resulting Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate compound is typically purified by recrystallization.
科学研究应用
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has been used in a number of scientific research applications, including as a reducing agent in organic chemistry reactions, as an anti-inflammatory agent in the treatment of inflammatory diseases, and as a probe for studying biological systems. Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate has also been studied for its potential use in lithium-ion batteries and as a precursor for the synthesis of other organic compounds.
属性
IUPAC Name |
lithium;4-pyrrolidin-1-ylpyridine-2-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Li/c12-14(13)9-7-8(3-4-10-9)11-5-1-2-6-11;/h3-4,7H,1-2,5-6H2,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPDOGWZYKEFES-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CCN(C1)C2=CC(=NC=C2)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11LiN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium(1+) ion 4-(pyrrolidin-1-yl)pyridine-2-sulfinate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
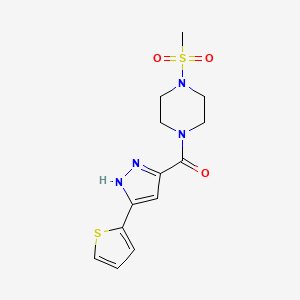

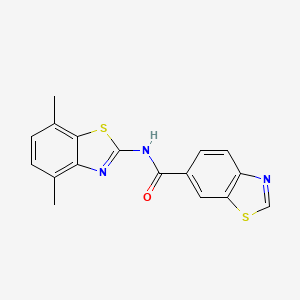
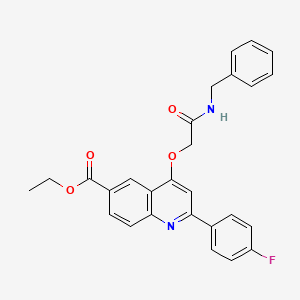
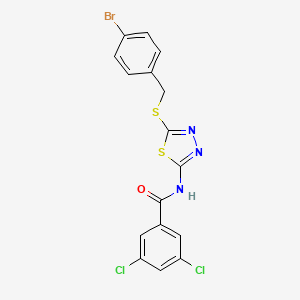

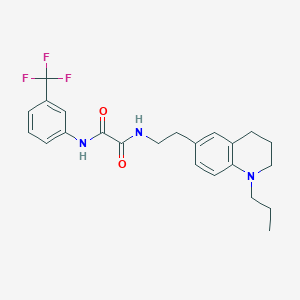
![2-Chloro-N-[3-(oxan-2-yl)prop-2-ynyl]acetamide](/img/structure/B2821308.png)
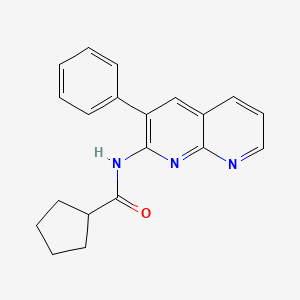
![6-fluoro-N-[(2S)-3-hydroxy-1-(4-methylazepan-1-yl)-1-oxopropan-2-yl]pyridine-2-carboxamide](/img/structure/B2821312.png)
![2-[2-(3-Chlorophenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2821313.png)
![5-((3,5-Dimethylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2821315.png)